4,5-diiodo-1-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

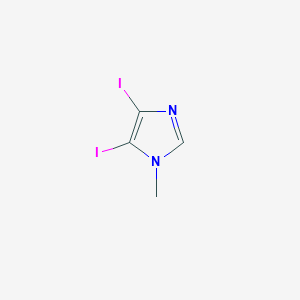

2D Structure

Properties

IUPAC Name |

4,5-diiodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQKCAODRSVYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318344 | |

| Record name | 4,5-diiodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-96-2 | |

| Record name | 4,5-Diiodo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37067-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodo-1-methyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037067962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37067-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-diiodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diiodo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Foreword: The Strategic Value of Dihalogenated Imidazoles

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and propensity to participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) make them powerful intermediates for constructing complex molecular architectures. Among these, 4,5-diiodo-1-methyl-1H-imidazole is a particularly valuable synthon. The two iodine atoms at the C4 and C5 positions offer regiochemically distinct handles for sequential, selective functionalization, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive, field-tested perspective on the synthesis of this key intermediate, focusing on the underlying chemical principles and a robust, reproducible laboratory protocol.

Mechanistic Considerations: The Iodination of 1-Methylimidazole

The synthesis of this compound is achieved via an electrophilic aromatic substitution (SEAr) reaction. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, elemental iodine (I₂) itself is a relatively weak electrophile.[1] To facilitate the reaction, a base is required.

The Role of the Base:

The reaction is typically performed under basic conditions (e.g., using sodium hydroxide or sodium/potassium carbonate). The base does not deprotonate the N-methylated imidazole ring but is thought to react with iodine to form a more potent iodinating species, such as hypoiodite (IO⁻) in situ. This species, or a related iodine complex, acts as the active electrophile that attacks the electron-rich imidazole ring.

Regioselectivity:

The substitution pattern on the 1-methylimidazole ring is governed by the directing effects of the nitrogen atoms. The N-methyl group at the N1 position does not sterically hinder the adjacent C5 position. The lone pair on the N3 nitrogen strongly activates the C4 and C5 positions towards electrophilic attack. Consequently, substitution occurs readily at these positions, leading to the desired 4,5-disubstituted product. The C2 proton is the most acidic on the ring, but under these electrophilic iodination conditions, substitution at C4 and C5 is kinetically favored.

Recommended Synthesis Protocol

This protocol is adapted from a highly reliable, peer-reviewed procedure for the diiodination of imidazole, published in Organic Syntheses, and is tailored for the synthesis of the N-methylated analog.[2] This method utilizes readily available and cost-effective reagents.

Materials and Reagents

| Reagent | M.W. | Amount (Scale) | Moles | Equivalents | Supplier Example |

| 1-Methylimidazole | 82.10 | 10.0 g | 121.8 mmol | 1.0 | Sigma-Aldrich |

| Iodine (I₂) | 253.81 | 61.8 g | 243.6 mmol | 2.0 | Alfa Aesar |

| Sodium Hydroxide (NaOH) | 40.00 | 14.6 g | 365.4 mmol | 3.0 | Fisher Scientific |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~20 g | - | - | VWR |

| Dichloromethane (DCM) | 84.93 | 400 mL | - | - | EMD Millipore |

| Saturated NaCl (Brine) | - | 100 mL | - | - | Lab Prepared |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - | Acros Organics |

| Deionized Water | 18.02 | ~1 L | - | - | In-house |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, an overhead stirrer can be used for better mixing if available. Add sodium hydroxide (14.6 g, 365.4 mmol) and deionized water (400 mL). Stir until the sodium hydroxide has completely dissolved.

-

Addition of Starting Material: To the aqueous NaOH solution, add 1-methylimidazole (10.0 g, 121.8 mmol) in one portion. Stir the mixture at room temperature for 10 minutes.

-

Iodination: In a separate beaker, prepare a solution of iodine (61.8 g, 243.6 mmol) in 200 mL of dichloromethane. Slowly add the iodine solution to the vigorously stirred imidazole solution over 30-45 minutes using an addition funnel. The reaction is exothermic; maintain the temperature between 20-25 °C using a water bath if necessary. A dark brown precipitate will form.

-

Reaction Monitoring: After the addition is complete, allow the dark slurry to stir at room temperature for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) [Eluent: 5% Methanol in Dichloromethane]. Spot the starting material (1-methylimidazole) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

-

Workup - Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add solid sodium thiosulfate in small portions to quench the excess iodine. Continue addition until the dark brown color of the mixture disappears, resulting in a pale yellow or off-white slurry.

-

Isolation of Crude Product: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove inorganic salts.

-

Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer the solid to a watch glass and dry in a vacuum oven at 40-50 °C to a constant weight.

-

Purification: The crude solid can be purified by recrystallization. Suspend the crude product in a minimal amount of hot hexane or an ethanol/water mixture. Heat until the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization and Expected Results

-

Appearance: A white to off-white or pale yellow crystalline solid.

-

Yield: Typical yields for this type of reaction range from 70-85%.

-

Melting Point: 144-145 °C.[3]

-

Spectroscopic Analysis:

-

¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the C2-H (around δ 7.5-7.8 ppm) and a singlet for the N-CH₃ group (around δ 3.6-3.9 ppm).

-

¹³C NMR: The carbon spectrum should show signals for the N-CH₃ carbon, the C2 carbon, and the two iodine-bearing carbons (C4 and C5). The C-I carbons will appear significantly upfield compared to their C-H counterparts in the starting material.

-

Mass Spectrometry (MS): The mass spectrum (EI or ESI) should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 333.90 g/mol .

-

Safety and Handling

-

1-Methylimidazole: Corrosive and harmful if swallowed or in contact with skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Iodine: Harmful if swallowed or inhaled and causes skin irritation. It can stain skin and surfaces. Avoid creating dust.

-

Sodium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted in a fume hood.

-

Quenching: The quenching of excess iodine with sodium thiosulfate is an exothermic process. Add the quenching agent slowly to a cooled reaction mixture to control the temperature.

References

4,5-diiodo-1-methyl-1H-imidazole CAS number

An In-Depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No: 37067-96-2), a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, its strategic application in drug discovery, and essential safety and handling protocols. This document is intended to serve as a practical resource for scientists leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound whose utility is derived from its unique structural and electronic properties. The presence of two iodine atoms on the imidazole core provides two distinct, reactive handles for synthetic elaboration, making it a highly valuable intermediate.

A summary of its key properties is presented below:

| Property | Value | Source |

| CAS Number | 37067-96-2 | [1][2] |

| Molecular Formula | C₄H₄I₂N₂ | [1][2] |

| Molecular Weight | 333.90 g/mol | [1] |

| IUPAC Name | 4,5-diiodo-1-methylimidazole | [2] |

| Melting Point | 144-145 °C | [1] |

| Boiling Point | 382.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 2.83 g/cm³ (Predicted) | [1] |

| SMILES | CN1C=NC(=C1I)I | [2] |

| InChIKey | LFQKCAODRSVYMI-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process: the di-iodination of a suitable imidazole precursor followed by N-methylation. The choice of starting material and reaction conditions is critical to ensure high yield and regioselectivity, avoiding the formation of unwanted isomers.

Synthetic Strategy Overview

The most direct pathway involves the initial synthesis of 4,5-diiodo-1H-imidazole, which is subsequently methylated. This approach circumvents the significant challenge of regioselectivity that arises when methylating a mono-iodinated imidazole, where mixtures of isomers are common.[3] The parent compound, 4,5-diiodo-1H-imidazole, can be synthesized by treating imidazole with elemental iodine under basic conditions.[4][5] The use of a solvent like tetrahydrofuran (THF) is advantageous for dissolving the elemental iodine and improving reaction homogeneity.[4]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative consolidation of standard organic chemistry techniques and information from related syntheses.[4][5] It must be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve imidazole (1.0 equiv) in tetrahydrofuran (THF).

-

Deprotonation: Cool the solution in an ice bath to 0 °C. Add sodium hydroxide (1.1 equiv) portion-wise to generate the imidazolide anion. This deprotonation is crucial for activating the ring towards electrophilic iodination.

-

Iodination: Separately, dissolve elemental iodine (2.2 equiv) in THF. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. The reaction is typically exothermic.

-

Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the THF. The resulting crude product can be purified by recrystallization, for example, from ethyl acetate, to yield 4,5-diiodo-1H-imidazole.[4]

Step 2: N-Methylation

-

Reaction Setup: Suspend the synthesized 4,5-diiodo-1H-imidazole (1.0 equiv) and a suitable base such as potassium carbonate (1.5 equiv) in a polar aprotic solvent like dimethylformamide (DMF).

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equiv), dropwise to the suspension at room temperature.

-

Reaction Monitoring & Work-up: Heat the mixture gently (e.g., to 50-60 °C) and monitor by TLC until the starting material is consumed. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane.[1]

Applications in Drug Discovery and Development

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[6][7][8] Its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes makes it a highly effective pharmacophore. This compound serves as an exceptionally versatile starting point for elaborating on this core structure.

A Scaffold for Cross-Coupling Reactions

The true power of this reagent lies in the reactivity of its two carbon-iodine bonds. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse substituents. This enables the rapid exploration of chemical space to optimize structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker in many bioactive molecules.[6]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing functionalized amine substituents.

The differential reactivity of the C4 and C5 positions can potentially be exploited for selective, stepwise functionalization, further enhancing its synthetic utility.

Caption: Role as a central scaffold for generating diverse therapeutic agents.

Therapeutic Areas

Derivatives built from iodo-imidazole scaffolds have shown promise across a wide range of diseases:

-

Oncology: Imidazole-based compounds are extensively used as kinase inhibitors, DNA-intercalating agents, and apoptosis inducers.[7][8]

-

Infectious Diseases: The imidazole core is fundamental to many well-established antifungal drugs (e.g., ketoconazole). This scaffold provides a proven starting point for developing new agents to combat drug-resistant fungal infections.[6][9]

-

Other Areas: Imidazole derivatives have been investigated as anti-inflammatory, antiviral, antihypertensive, and antidiabetic agents.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Classification: The compound is classified as an irritant.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, avoid generating dust.[12] Sweep up the material and place it in a suitable, closed container for disposal. Waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its stable, privileged core, combined with two highly reactive iodine substituents, provides an efficient and versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to accelerate the discovery and development of next-generation therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C4H4I2N2 | CID 332387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4,5-diiodo-1-methyl-1H-imidazole molecular weight

An In-depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its applications as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, making it a frequent component in biomolecules like the amino acid histidine.[3][4] The introduction of iodine atoms onto the imidazole ring, as in this compound, dramatically enhances its synthetic utility. The iodine atoms serve as highly reactive handles for introducing a wide array of functional groups through well-established cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1] This guide focuses specifically on the N-methylated, di-iodinated derivative, a versatile precursor for complex molecular architectures.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis and research. The key attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 333.90 g/mol | [5] |

| Molecular Formula | C₄H₄I₂N₂ | [5][6] |

| CAS Number | 37067-96-2 | [5][6] |

| IUPAC Name | This compound | [6] |

| Melting Point | 144-145 °C | [5] |

| Canonical SMILES | CN1C=NC(=C1I)I | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Boiling Point | 382.2°C at 760 mmHg | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from 1H-imidazole. The strategy involves the exhaustive iodination of the imidazole ring followed by N-methylation. This approach is designed to control regioselectivity and achieve a high yield of the desired product.

Experimental Protocol: A Two-Step Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

-

Rationale: Imidazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. In an alkaline medium, the imidazole is deprotonated to form the imidazolate anion, which is even more reactive. Elemental iodine (I₂) acts as the electrophile. Using at least two equivalents of iodine ensures di-substitution at the C4 and C5 positions, which are the most electron-rich carbons. A patent suggests using tetrahydrofuran (THF) to improve the solubility of the reactants.[8]

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 1H-imidazole (1.0 eq) and a suitable solvent such as THF.

-

Slowly add sodium hydroxide (2.2 eq) to the solution to form the sodium imidazolate salt.

-

In a separate flask, dissolve elemental iodine (2.1 eq) in THF.

-

Add the iodine solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours until completion (monitored by TLC).[9]

-

Remove the THF under reduced pressure.[8] The resulting crude product, 4,5-diiodo-1H-imidazole, can be purified by recrystallization from a suitable solvent like ethyl acetate.[8]

-

Step 2: N-Methylation to Yield this compound

-

Rationale: The second step involves the alkylation of the secondary amine within the imidazole ring. A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure efficient deprotonation of the imidazole nitrogen without promoting unwanted side reactions.

-

Procedure:

-

Dissolve the purified 4,5-diiodo-1H-imidazole (1.0 eq) from Step 1 in a polar aprotic solvent like DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate (1.5 eq), to the mixture.

-

Add the methylating agent, for example, methyl iodide (1.2 eq), dropwise to the suspension.

-

Heat the reaction mixture to 40-50 °C and stir for 2-3 hours until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization from hexane.[5]

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Applications in Drug Discovery and Materials Science

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for constructing more complex bioactive molecules.[8][10]

A Versatile Precursor for Cross-Coupling Reactions

The carbon-iodine bonds are relatively weak and highly susceptible to oxidative addition, making them ideal substrates for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties at the 4- and 5-positions of the imidazole ring.[1]

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[1]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

The ability to perform these transformations selectively allows for the creation of diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[1] For instance, iodo-imidazole derivatives are used to synthesize kinase inhibitors, antifungal agents, and histamine H3 receptor antagonists.[1]

Role in Anticancer Drug Development

The imidazole scaffold is a core component of many anticancer agents.[2][11] These compounds can exert their effects through various mechanisms, including kinase inhibition and DNA binding.[2] By using this compound as a starting material, medicinal chemists can systematically modify the substituents on the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties against various cancer targets.

Drug Discovery Workflow Diagram

Caption: Role as a building block in a typical drug discovery pipeline.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as causing skin irritation (H315).[5] It is also associated with risk phrases 36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this chemical.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12]

-

Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a high-value synthetic intermediate with a molecular weight of 333.90 g/mol .[5] Its strategic importance stems from the two iodine atoms that serve as versatile handles for molecular elaboration via modern cross-coupling chemistry. The robust synthesis protocols and well-defined reactivity make it an indispensable tool for researchers in medicinal chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound | C4H4I2N2 | CID 332387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 8. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 9. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-diiodo-1-methyl-1H-imidazole

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-diiodo-1-methyl-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and supported by comparative data from analogous compounds.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The precise structural elucidation of this molecule is paramount for its application, and ¹H NMR spectroscopy serves as a primary tool for this purpose. This guide will walk you through the essential aspects of analyzing this specific molecule using ¹H NMR, ensuring a high degree of scientific integrity and practical utility.

Predicted ¹H NMR Spectrum

Due to the scarcity of publicly available experimental spectra for this compound, we will first predict its ¹H NMR spectrum based on the analysis of structurally related compounds. The structure of this compound features two key proton environments: the methyl group protons (-CH₃) and the lone proton on the imidazole ring (C2-H).

The electronic environment of these protons is significantly influenced by the substituents on the imidazole ring. The two iodine atoms at positions 4 and 5 are strongly electron-withdrawing, which will deshield the C2-H proton, causing its resonance to appear at a lower field (higher ppm value). Conversely, the methyl group at the N1 position is electron-donating, which will have a shielding effect.

By comparing with known spectra of similar compounds such as 1-methylimidazole[2], 4-methylimidazole[3], and 4,5-dibromo-1-methyl-1H-imidazole[4][5], we can estimate the chemical shifts. In 1-methylimidazole, the C2-H proton appears around 7.39 ppm and the N-methyl protons at 3.64 ppm.[2] The presence of two bulky and electron-withdrawing iodine atoms is expected to cause a significant downfield shift for the C2-H proton.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of solid this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The selection of the solvent will also determine the position of the residual solvent peak, which can be used as an internal reference.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak is often sufficient for routine analysis.[6]

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[6]

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[6]

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[6]

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals:

-

N-Methyl Protons (-CH₃): This will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Based on data for 1-methylimidazole (3.64 ppm)[2], the electron-withdrawing effect of the two iodine atoms might cause a slight downfield shift.

-

Imidazole Ring Proton (C2-H): This will also be a singlet due to the absence of neighboring protons. A significant downfield shift is anticipated for this proton due to the strong deshielding effect of the adjacent iodine atoms.

Data Presentation

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~3.7 - 3.9 | Singlet | 3H |

| C2-H | ~7.5 - 7.8 | Singlet | 1H |

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the ¹H NMR analysis of this compound.

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol and clear interpretation guidelines, researchers can confidently utilize ¹H NMR for the structural verification and purity assessment of this important molecule. The principles and methodologies outlined here are broadly applicable to the NMR analysis of other substituted imidazole derivatives.

References

- 1. Buy 1-(4-iodobenzyl)-1H-imidazole [smolecule.com]

- 2. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methylimidazole(822-36-6) 1H NMR spectrum [chemicalbook.com]

- 4. 4,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

crystal structure of 4,5-diiodo-1-methyl-1H-imidazole

An In-Depth Technical Guide to the Crystal Structure of 4,5-diiodo-1-methyl-1H-imidazole and its Progenitor

Abstract

This technical guide provides a comprehensive analysis of the structural crystallography of halogenated imidazoles, with a primary focus on this compound. Direct experimental crystallographic data for this specific N-methylated compound is not publicly available. Therefore, this guide presents a detailed examination of the known crystal structure of its parent compound, 4,5-diiodo-1H-imidazole, as a scientifically robust proxy. Through a comparative analysis with the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we offer expert insights into the profound influence of N1-alkylation on crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals who leverage crystal engineering and structure-based design in their work.

Introduction: The Significance of Halogenated Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and materials science. Its di-iodinated derivatives, such as this compound, are of particular interest. The two iodine atoms provide significant steric and electronic modulation and serve as versatile handles for further functionalization via metal-catalyzed cross-coupling reactions.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is critical for:

-

Drug Development: Crystal structure dictates solubility, dissolution rate, and stability—key parameters in formulation and bioavailability.

-

Crystal Engineering: The iodine atoms are potent halogen bond donors, enabling the rational design of supramolecular architectures with tailored properties.[2][3]

-

Materials Science: The controlled assembly of these molecules can lead to novel materials with specific electronic or catalytic properties.[4]

While the crystal structure for the N-methylated target is elusive in public databases, an analysis of its immediate precursor, 4,5-diiodo-1H-imidazole, provides foundational knowledge. By contrasting this with the known structure of N-methylated dibromo-imidazole, we can construct a reliable model of the structural impact of the methyl group.

Synthesis and Crystallization of 4,5-diiodo-1H-imidazole

The synthesis of the parent compound, 4,5-diiodo-1H-imidazole, is a critical first step. The causality behind this protocol is to facilitate a double electrophilic substitution on the electron-rich imidazole ring.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the di-iodination of imidazole.[4][5]

-

Deprotonation: Dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). This step is crucial as it generates the highly nucleophilic imidazolate anion, activating the ring for electrophilic attack. The reaction is performed under cooling in an ice bath to manage any exotherm.

-

Iodination: Separately, dissolve elemental iodine (2.0 eq) in a suitable organic solvent like tetrahydrofuran (THF) to facilitate its addition.[4] The iodine solution is then added dropwise to the imidazolate solution. The THF is essential for solubilizing the iodine.[4]

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. The resulting aqueous solution is neutralized to precipitate the crude product.

-

Purification & Crystallization: The crude solid is collected by filtration. Purification is achieved by heating and stirring the crude product in ethyl acetate.[4] Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution.

Caption: Workflow for the synthesis of 4,5-diiodo-1H-imidazole.

Crystallographic Analysis of 4,5-diiodo-1H-imidazole

The crystal structure of 4,5-diiodo-1H-imidazole has been experimentally determined and provides a wealth of information.[6] The data reveals a system governed by a powerful interplay of hydrogen and halogen bonds.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data deposited in the Crystallography Open Database (COD).[6]

| Parameter | Value |

| Chemical Formula | C₃H₂I₂N₂ |

| COD Number | 4512829 |

| Crystal System | Tetragonal |

| Space Group | P 4₁ 2₁ 2 |

| a (Å) | 6.8867 |

| b (Å) | 6.8867 |

| c (Å) | 28.275 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 8 |

| Reference | Crystal Growth & Design 2015, 15(4), 1658- |

Molecular Geometry and Intermolecular Interactions

The defining feature of the 4,5-diiodo-1H-imidazole crystal structure is the formation of infinite chains stabilized by two primary non-covalent interactions:

-

N-H···N Hydrogen Bonds: The protonated N1 atom of one imidazole molecule acts as a hydrogen bond donor to the unprotonated N3 atom of an adjacent molecule. This is a classic and highly directional interaction that strongly influences the primary orientation of molecules.

-

C-I···N Halogen Bonds: The iodine atom at the C5 position exhibits an electrophilic region known as a σ-hole.[3] This region forms an attractive, directional interaction with the lone pair of the N3 nitrogen atom of a neighboring molecule. This C-I···N halogen bond is a critical force in the crystal packing of iodo-substituted heterocycles.[7]

These two interactions work in concert to assemble the molecules into robust, chain-like architectures. The interplay between the strong hydrogen bond and the directional halogen bond dictates the overall supramolecular assembly.[6]

Caption: Key intermolecular forces in solid-state 4,5-diiodo-1H-imidazole.

The Impact of N1-Methylation: A Comparative Analysis

To understand the structure of this compound, we must analyze how the addition of a methyl group at the N1 position alters the intermolecular interactions observed in the parent compound. The crystal structure of 4,5-dibromo-1-methyl-1H-imidazole serves as an excellent model for this analysis.[8]

Core Directive: Disruption of Hydrogen Bonding

The most significant structural change upon N1-methylation is the elimination of the N-H hydrogen bond donor . This has profound consequences for the crystal packing:

-

Loss of Chain Formation: The primary N-H···N interaction that drives chain formation in the parent compound is no longer possible. The molecule is now only a hydrogen bond acceptor at the N3 position.

-

Emergence of Weaker Interactions: With the dominant hydrogen bond removed, weaker interactions, such as C-H···Br or C-H···N hydrogen bonds and Br···Br halogen bonds, become the structure-directing forces.

-

Altered Packing Motif: The loss of the strong, linear hydrogen bond allows for entirely different, often more complex, packing arrangements to minimize lattice energy. The steric bulk of the methyl group itself will also influence how the molecules can approach one another.

In the known structure of 4,5-dibromo-1-methyl-1H-imidazole (CCDC Number: 209947), the packing is not dictated by the strong chains seen in the diiodo-1H-imidazole.[8] Instead, a network of weaker interactions defines the crystal lattice. It is highly probable that this compound would follow the same principle. The powerful C-I···N halogen bond would likely remain a key interaction, but without the reinforcing N-H···N hydrogen bond, it would compete with other forces, potentially leading to a completely different supramolecular architecture.

Conclusion and Future Outlook

This guide has provided a detailed analysis of the structural characteristics of 4,5-diiodo-1H-imidazole as a proxy for its N-methylated derivative. The solid-state structure of the parent compound is dominated by a robust network of N-H···N hydrogen bonds and C-I···N halogen bonds, which together assemble the molecules into infinite chains.

Based on a comparative analysis with the known crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we can confidently assert that N1-methylation fundamentally alters the supramolecular assembly. The elimination of the N-H hydrogen bond donor disrupts the primary chain-forming motif, forcing the crystal packing to be governed by a different hierarchy of weaker intermolecular forces.

For professionals in drug development and materials science, this analysis underscores a critical principle: a seemingly minor chemical modification like N-methylation can lead to drastically different crystal structures and, consequently, different physicochemical properties. The experimental determination of the remains a crucial step to validate these expert-driven predictions and to fully enable its potential in structure-based design.

References

- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. mdpi.com [mdpi.com]

- 3. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 6. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4,5-Dibromo-1-methyl-1H-imidazole | C4H4Br2N2 | CID 2773362 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 4,5-diiodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the stability of 4,5-diiodo-1-methyl-1H-imidazole, a key building block in pharmaceutical synthesis. Understanding the chemical vulnerabilities of this molecule is paramount for ensuring its integrity throughout its lifecycle, from storage to application in complex synthetic pathways. This document outlines the intrinsic properties of the molecule, potential degradation pathways, and provides actionable protocols for its proper storage and handling to maintain purity and reactivity.

The Molecular Profile of this compound: An Overview

This compound is a halogenated heterocyclic compound featuring a five-membered imidazole ring. The imidazole core is an aromatic and amphoteric system, capable of acting as both a weak acid and a weak base.[1][2][3][4] The stability of the imidazole ring itself is relatively high due to its aromaticity.[1][5] However, the presence of two iodine atoms directly attached to the carbon framework introduces specific vulnerabilities that dictate the compound's stability and storage requirements. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the most susceptible point for degradation.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C4H4I2N2 | [6] |

| Melting Point | 142-143°C | [7] |

| Boiling Point | 382.2±27.0 °C (Predicted) | [7] |

| Density | 2.83±0.1 g/cm3 (Predicted) | [7] |

| Appearance | Solid | [7] |

Critical Factors Influencing the Stability of this compound

The long-term stability of this compound is primarily influenced by light, temperature, moisture, and atmospheric oxygen. Understanding these factors is crucial for preventing degradation and ensuring the compound's suitability for research and development.

Photosensitivity: The Primary Degradation Catalyst

The most significant factor affecting the stability of this compound is its sensitivity to light.[8][9][10] The energy from ultraviolet (UV) and even visible light can be sufficient to induce the homolytic cleavage of the carbon-iodine bond.[8] This process, known as photodecomposition, generates highly reactive radical species.[8]

Proposed Photodegradation Pathway:

The primary photodegradation pathway is believed to be the cleavage of the C-I bond, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, including:

-

Deiodination: Abstraction of a hydrogen atom from a solvent or another molecule to form the mono-iodinated or non-iodinated imidazole derivative.[8]

-

Dimerization: Combination of two imidazole radicals to form dimeric impurities.

-

Reaction with Oxygen: In the presence of oxygen, the radicals can form peroxide species, leading to a cascade of oxidative degradation products.

Caption: Proposed photodegradation pathway of this compound.

Thermal Stability

While the imidazole ring itself is thermally stable, elevated temperatures can accelerate the rate of degradation, particularly in the presence of other catalysts such as light or impurities.[11][12][13][14] For long-term storage, maintaining a cool environment is recommended to minimize the kinetic energy of the molecules and reduce the likelihood of bond cleavage. One supplier recommends storage at 2-8°C.[7]

Hygroscopicity and Hydrolytic Stability

Oxidative Stability

The presence of iodine atoms on the imidazole ring can make the molecule susceptible to oxidation, especially in the presence of strong oxidizing agents.[16] Atmospheric oxygen can also contribute to degradation, particularly in the context of photodecomposition where radical species are generated.[8]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Long-Term Storage

-

Temperature: Store in a refrigerator at 2-8°C.[7] For critical applications, storage in a freezer at -20°C can further prolong shelf life.[8]

-

Light: The compound must be stored in the dark.[7] Use amber glass vials or bottles.[8] For additional protection, wrap the container in aluminum foil.[8][10]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[15]

-

Container: Use tightly sealed containers to prevent the ingress of moisture and air.[15]

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerated) | Minimizes thermal degradation kinetics. |

| Light | In the dark (amber vial, foil-wrapped) | Prevents photodecomposition.[7][8][10] |

| Atmosphere | Inert (Argon or Nitrogen) | Protects against oxidation and moisture.[15] |

| Container | Tightly sealed | Prevents contamination from the environment.[15] |

Handling Procedures

When working with this compound, the following precautions should be taken to minimize degradation:

-

Lighting: Handle the compound under subdued laboratory lighting. Avoid direct sunlight or strong artificial light.[8] The use of a yellow or red safelight can be beneficial.[8]

-

Glassware: Use amber-colored glassware or wrap standard glassware in aluminum foil.[8]

-

Inert Atmosphere: For reactions sensitive to the purity of the starting material, handle the compound in a glovebox or under a stream of inert gas.

-

Solutions: Prepare solutions fresh for each experiment whenever possible.[8] If a stock solution must be stored, it should be kept in an amber vial, under an inert atmosphere, and refrigerated.[8]

Experimental Workflow for Handling Photosensitive Reagents:

Caption: Recommended workflow for handling solid this compound and preparing solutions.

Stability Indicating Methods

To assess the stability of this compound over time or under stress conditions, the use of a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended technique.

Protocol for HPLC Stability Testing:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220-280 nm).

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound over time.

Conclusion

The stability of this compound is intrinsically linked to its susceptibility to photodecomposition via cleavage of the carbon-iodine bonds. By implementing stringent protocols for storage in a cool, dark, and dry environment under an inert atmosphere, the integrity of this valuable synthetic intermediate can be preserved. Careful handling procedures, particularly with respect to light exposure, are paramount during experimental work. The use of appropriate analytical techniques, such as HPLC, is crucial for monitoring the purity and stability of the compound over its lifecycle. Adherence to these guidelines will ensure the reliability and reproducibility of experimental outcomes in research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. isca.me [isca.me]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 6. This compound | C4H4I2N2 | CID 332387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 37067-96-2 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4,5-diiodo-1-methyl-1H-imidazole in Organic Solvents

Introduction

4,5-diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often hinges on its behavior in various reaction media. A thorough understanding of its solubility profile in organic solvents is paramount for researchers, scientists, and drug development professionals to enable efficient process development, formulation, and purification.

This guide provides a comprehensive overview of the solubility of this compound, combining theoretical predictions with detailed, field-proven experimental protocols for its empirical determination. Given the limited availability of specific quantitative solubility data in published literature, this document emphasizes the principles governing its solubility and provides robust methodologies for its assessment.

I. Physicochemical Properties and Theoretical Solubility Assessment

A molecule's solubility is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a reliable guide, suggesting that substances with similar polarities are more likely to be miscible.[1] The structure of this compound, with its imidazole core, a methyl substituent, and two bulky iodine atoms, presents a unique combination of features that influence its overall polarity and solubility.

Molecular Structure:

-

Imidazole Core: The imidazole ring itself is polar due to the presence of two nitrogen atoms with differing electronic environments. It can act as a hydrogen bond acceptor.

-

Methyl Group: The N-methyl group is a nonpolar, electron-donating group that slightly increases lipophilicity.

-

Iodine Substituents: The two iodine atoms are large and polarizable, contributing significantly to London dispersion forces. While the C-I bond has a dipole moment, the overall contribution to polarity is complex and can be outweighed by the increase in molecular size and nonpolar surface area. The presence of iodine is expected to decrease solubility in highly polar solvents like water but may enhance solubility in solvents with high polarizability.[2][3]

Predicted Lipophilicity (XLogP3):

A key predictor of solubility in organic solvents versus water is the partition coefficient, often expressed as LogP. The predicted XLogP3 value for this compound is 1.4.[4] A positive LogP value indicates a preference for a nonpolar environment over an aqueous one, suggesting that the compound is more soluble in organic solvents than in water.[5]

Predicted Solubility Profile

Based on these structural features and the predicted LogP value, a qualitative solubility profile can be inferred. This table serves as a predictive guide for solvent selection, which should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | While the iodine atoms contribute to dispersion forces, the polar imidazole core limits solubility in highly nonpolar solvents. |

| Weakly Polar Aprotic | Diethyl Ether | Sparingly Soluble | The ether oxygen can interact with the imidazole ring, but overall polarity matching is not optimal. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents offer a balance of polarity and the ability to engage in dipole-dipole interactions with the imidazole ring. Solvents like DMF and DMSO with higher polarity are expected to be excellent solvents. The related compound, 4,5-dibromo-1-methyl-1H-imidazole, is noted to be soluble in dichloromethane.[6] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as hydrogen bond donors and acceptors. However, the bulky iodine atoms may sterically hinder these interactions to some extent. |

| Aqueous | Water | Poorly Soluble | The positive LogP value and the large, hydrophobic iodine substituents suggest low aqueous solubility.[7] |

II. Experimental Determination of Solubility

Empirical determination is crucial to ascertain the precise solubility of this compound in a solvent of interest. The following protocols describe both a rapid qualitative assessment and a rigorous quantitative method.

A. Qualitative Solubility Assessment

This method provides a quick and efficient way to screen for suitable solvents.

Protocol:

-

Preparation: Add approximately 10 mg of this compound to a small, dry test tube or vial.[8]

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Agitation: Cap the vial and shake vigorously for 30-60 seconds.[9]

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.[10]

-

Classification:

-

Very Soluble: Dissolves in < 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Sparingly Soluble: A noticeable amount dissolves, but the compound is not fully soluble in 3 mL.

-

Insoluble: No significant dissolution is observed.

-

B. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Add a known volume of the selected solvent. Place the container in a thermostatically controlled shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample and then filter the supernatant through a fine-pore syringe filter (e.g., 0.22 µm) into a clean vial.[7]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12][13]

-

For UV-Vis Spectroscopy: A calibration curve of known concentrations of the compound in the same solvent must be prepared to determine the concentration of the unknown sample from its absorbance.

-

-

Data Analysis: Calculate the solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100mL, or molarity).

Experimental Workflow Visualization

Caption: Workflow for Quantitative Solubility Determination.

III. Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and the associated organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally recommended for organic solvents).[14]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

-

Spill Response: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.[14][16]

-

Toxicity: While specific toxicity data for this compound is limited, related iodinated compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The GHS classification for the parent compound, 4,5-diiodo-1H-imidazole, indicates it is harmful if swallowed and causes skin and eye irritation.[17] Treat this derivative with similar caution. Elemental iodine is corrosive and can cause severe irritation and burns.[15][18]

IV. Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. The theoretical assessment suggests that polar aprotic solvents are likely to be the most effective for solubilizing this compound. However, due to the absence of extensive published data, the experimental protocols provided herein are essential for any researcher seeking to use this compound in solution-phase applications. Adherence to the detailed qualitative and quantitative methods will ensure accurate and reproducible solubility data, facilitating successful research and development outcomes.

V. References

-

Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Katritzky, A. R., et al. (2010). QSAR and QSPR Studies of Aromaticity. In The Handbook of Computational Chemistry. Springer.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from --INVALID-LINK--

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from --INVALID-LINK--

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. --INVALID-LINK--

-

Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers. Retrieved from --INVALID-LINK--

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.

-

Mitchell, J. B. O. (2014). Machine learning methods in chemoinformatics. Wiley Interdisciplinary Reviews: Computational Molecular Science, 4(5), 468-481.

-

University of California, Los Angeles. (n.d.). Solubility test for Organic Compounds. Retrieved from --INVALID-LINK--

-

Osada, R., et al. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical & Engineering Data, 65(12), 5767-5774.

-

Lazzari, F., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10519-10528.

-

Abbott, S. (n.d.). Practical Adhesion Science. Retrieved from --INVALID-LINK--

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from --INVALID-LINK--

-

Organic Chemistry Lab. (2021, April 29). Solubility test/ Organic lab [Video]. YouTube. --INVALID-LINK--

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from --INVALID-LINK--

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from --INVALID-LINK--

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from --INVALID-LINK--

-

Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Sciences & Research, 3(1), 799.

-

van der Merwe, L., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 438-439.

-

Lulinski, P., et al. (2004). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Synthesis, 2004(03), 441-445.

-

Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from --INVALID-LINK--

-

Hakkert, S. B., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Physical Chemistry A, 120(25), 4349-4356.

-

China National Intellectual Property Administration. (2020). Preparation method of 4-iodine-1H-imidazole. CN110938036A.

-

ChemScene. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. Retrieved from --INVALID-LINK--

-

Flinn Scientific. (2016). Iodine Safety Data Sheet. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Safety Data Sheet. (n.d.). Iodine Solution.

-

RSC Publishing. (n.d.). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. CrystEngComm.

-

Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from --INVALID-LINK--

-

New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). Solubility of Iodine in Some Organic Solvents. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

-

BenchChem. (n.d.). Solubility profile of 8-Iodo-2-naphthol in common organic solvents. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects.

-

American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. saltise.ca [saltise.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. rootspress.org [rootspress.org]

- 14. calibrechem.com [calibrechem.com]

- 15. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 16. nj.gov [nj.gov]

- 17. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. edvotek.com [edvotek.com]

The Diiodoimidazole Core: A Technical Guide to its Discovery, Synthesis, and Strategic Application in Drug Development

Abstract

The diiodoimidazole scaffold, a seemingly simple heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic versatility, conferred by the two iodine substituents, provide a powerful platform for the construction of complex, biologically active molecules. This in-depth technical guide offers a comprehensive exploration of diiodoimidazoles, from their initial discovery and historical synthetic evolution to contemporary, optimized production methodologies. We will delve into the causality behind various experimental choices in their synthesis and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the strategic application of diiodoimidazoles in drug development, showcasing their role as pivotal intermediates in the creation of novel therapeutics targeting a spectrum of diseases, including cancer, fungal infections, and viral illnesses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical entity.

A Historical Perspective: The Genesis of Diiodoimidazoles

The story of diiodoimidazoles is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring was first synthesized by Heinrich Debus in 1858. However, the introduction of iodine atoms onto this fundamental scaffold, a key step in unlocking its synthetic potential, would come later.

Early investigations into the halogenation of imidazoles were crucial. While a definitive, single "discovery" paper for a diiodoimidazole is not readily apparent in modern databases, early 20th-century German chemical literature laid the groundwork. Seminal work by Pauly and Ludwig in 1922, published in Berichte der deutschen chemischen Gesellschaft, described the iodination of imidazole derivatives, providing the first glimpses into the formation of these important compounds. These early methods, often relying on harsh reagents and yielding modest results, nonetheless established the foundational chemistry that would be refined over the subsequent century.

A significant milestone in the synthesis of the widely used 4,5-diiodo-1H-imidazole was reported in the latter half of the 20th century. A 1967 publication by B. H. B. Bensuan in The Journal of Organic Chemistry detailed a synthetic route that, while effective, highlighted challenges such as raw material solubility that would be addressed in later innovations. These pioneering efforts paved the way for the development of the highly efficient and scalable synthetic protocols used today, transforming diiodoimidazoles from chemical curiosities into indispensable tools for drug discovery.

The Synthetic Toolkit: Modern Methodologies for Diiodoimidazole Preparation

The synthesis of diiodoimidazoles, particularly the 4,5-disubstituted isomer, has been the subject of extensive research, leading to the development of several robust and scalable methods. The choice of synthetic route often depends on factors such as desired scale, available starting materials, and safety considerations. Here, we detail two of the most reliable and widely adopted protocols.

Direct Iodination of Imidazole

This is the most common and straightforward approach, involving the direct reaction of imidazole with an iodinating agent in an alkaline medium. The causality behind this choice lies in the activation of the imidazole ring towards electrophilic substitution by deprotonation of the N-H proton, thereby increasing the electron density of the ring system.

Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole

-

Preparation of Reactants: In a flask suitable for the intended scale, dissolve imidazole in an aqueous solution of sodium hydroxide (typically 3 equivalents). The mixture should be cooled in an ice bath. In a separate vessel, prepare a solution of elemental iodine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) to improve solubility.[1]

-